2-(2,5-Dimethoxyphenyl)propanal
Description
2-(2,5-Dimethoxyphenyl)propanal is an aromatic aldehyde featuring a propanal backbone substituted with methoxy groups at the 2- and 5-positions of the phenyl ring. This compound is of interest due to its structural similarity to bioactive phenylpropanoids and related derivatives, which often exhibit pharmacological properties such as anti-inflammatory or neuroactive effects.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)propanal |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-8H,1-3H3 |
InChI Key |
QFJBSPZGZZMKOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylpropanals and Propanones
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (Compound 7 from )
- Structure: A propanone derivative with hydroxyl and dimethoxy substituents.
- Key Differences: The ketone group (propanone) replaces the aldehyde group in 2-(2,5-dimethoxyphenyl)propanal. Additionally, the hydroxyl group at the 4-position and methoxy groups at 3,5-positions alter electronic properties.
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone (Compound 8 from )
- Structure : Features a hydroxyl group at the 4-position and a single methoxy group at the 3-position.
- Key Differences : Reduced methoxy substitution (one vs. two methoxy groups in the target compound) and a hydroxyl group may enhance polarity and hydrogen-bonding capacity.
Dimethoxy-Substituted Aromatic Acids
3-(2-Methoxyphenyl)propanoic Acid ()
- Structure: Propanoic acid substituted with a single methoxy group at the 2-position.
- Key Differences : The carboxylic acid group replaces the aldehyde, and the absence of a 5-methoxy group reduces steric and electronic effects.
Physicochemical Data :
Property Value Molecular Formula C₁₀H₁₂O₃ Molecular Weight 180.20 g/mol Melting Point 85–89°C CAS RN 6342-77-4
3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic Acid (Compound 5 from )
- Structure: Propanoic acid with dihydroxy and dimethoxy substitutions.
- Key Differences : Additional hydroxyl groups increase hydrophilicity, while the 2,4′,3′,5′ substitution pattern distinguishes it from the target compound’s 2,5-dimethoxy arrangement.
Ethylamino-Methylphenol Derivatives
2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH, )
- Structure: A phenethylamine derivative with the same 2,5-dimethoxyphenyl group but linked to an ethylamino-methylphenol moiety.
- Key Differences: The aldehyde group is absent, replaced by a secondary amine and phenol group.
Physicochemical and Analytical Comparisons
Table 1: Comparative Data for Key Compounds
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